molecular formula C18H26N5O8PS2 B1234558 (R)-lipoyl-AMP

(R)-lipoyl-AMP

Cat. No.: B1234558
M. Wt: 535.5 g/mol
InChI Key: QWEGOCJRZOKSOE-ADUAKINBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-lipoyl-AMP is a lipoyl-AMP in which the lipoyl moiety has (R)-configuration. It derives from a (R)-lipoic acid. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Enzymatic Function and Structure

  • Lipoyl-AMP:N epsilon-lysine lipoyltransferase : This enzyme, found in bovine liver mitochondria, catalyzes the transfer of the lipoyl group from lipoyl-AMP to specific enzyme proteins, indicating its crucial role in mitochondrial enzyme function (Fujiwara et al., 1994).
  • Crystal Structure Analysis : A study revealed the crystal structure of bovine lipoyltransferase in complex with lipoyl-AMP, providing insights into its atomic-level reaction mechanism (Fujiwara et al., 2007).

Lipoylation Process

  • Lipoate-protein Ligases : These enzymes play a key role in attaching lipoic acid to lipoyl-dependent enzymes, using lipoyl-AMP as a substrate. This is fundamental for the function of several multi-component enzyme complexes (Kim et al., 2005).
  • Lipoic Acid Metabolism in Pathogens : Lipoic acid, which is related to the function of (R)-lipoyl-AMP, plays a role in microbial pathogens, affecting pathogenesis and virulence (Spalding & Prigge, 2010).

Molecular Cloning and Expression

  • Cloning of Lipoyltransferase Gene : The cloning of the lipoyltransferase gene from bovine liver and its expression in E. coli provided a deeper understanding of its structure and function (Fujiwara et al., 1997).

Biochemical Interactions and Mechanisms

  • Protein Lipoylation Kinetics : Studying the kinetics of H protein lipoylation catalyzed by lipoate-protein ligase A revealed new phenomena and unusual kinetics important for understanding the biochemical pathways involved (Zhang et al., 2020).
  • Lipoic Acid in Energy Metabolism and Redox Regulation : The role of lipoic acid, closely related to this compound, in mitochondrial energy metabolism and redox regulation of transcription and cell signaling has been elucidated (Packer & Cadenas, 2010).

Applications in Biotechnology

  • Metabolic Engineering for R-Lipoic Acid Production : Research on the metabolic engineering of Saccharomyces cerevisiae for the biosynthesis of R-lipoic acid, a form of lipoic acid, shows the potential biotechnological applications of understanding this compound-related pathways (Chen et al., 2020).

Properties

Molecular Formula

C18H26N5O8PS2

Molecular Weight

535.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3R)-dithiolan-3-yl]pentanoate

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10-,11-,14-,15-,18-/m1/s1

InChI Key

QWEGOCJRZOKSOE-ADUAKINBSA-N

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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